molecular formula C11H13NOS B1650795 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- CAS No. 120425-66-3

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

Cat. No.: B1650795
CAS No.: 120425-66-3
M. Wt: 207.29 g/mol
InChI Key: GTUFEXDPRZPSSZ-UHFFFAOYSA-N
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Description

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound featuring a seven-membered benzothiazepine ring fused with a benzene moiety. Its core structure includes a thiazepine ring (containing sulfur and nitrogen) substituted with two methyl groups at positions 2 and 3, and a ketone group at position 2. The molecular formula is C₁₁H₁₃NOS, with an average molecular mass of 207.29 g/mol . This compound belongs to a broader class of 1,5-benzothiazepines, which are studied for diverse pharmacological activities, including antidepressant, anti-ulcer, and cardiovascular effects .

Properties

IUPAC Name

2,3-dimethyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-7-8(2)14-10-6-4-3-5-9(10)12-11(7)13/h3-8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUFEXDPRZPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369526
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120425-66-3
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound characterized by its unique benzothiazepine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C11H13NOSC_{11}H_{13}NOS, and it has a molecular weight of approximately 225.29 g/mol .

Pharmacological Properties

Research indicates that 1,5-benzothiazepines exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that derivatives of benzothiazepines can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Anticonvulsant Effects : Benzothiazepines have been investigated for their ability to mitigate seizure activity in animal models.
  • Anti-inflammatory Properties : Certain compounds within this class have shown promise in reducing inflammation markers in vitro and in vivo.

The biological activity of 1,5-benzothiazepin-4(5H)-one is primarily attributed to its interaction with various receptors and enzymes:

  • Calcium Channel Modulation : It has been noted that benzothiazepines can modulate calcium channels, which plays a critical role in neurotransmission and muscle contraction.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Study on Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,5-benzothiazepin-4(5H)-one and evaluated their anticonvulsant properties using the maximal electroshock seizure model. The results indicated that certain modifications enhanced the anticonvulsant efficacy significantly compared to the parent compound .

Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory potential of 1,5-benzothiazepin derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of neurotransmitter systems
AnticonvulsantReduction in seizure frequency
Anti-inflammatoryDecrease in cytokine levels

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development for Neurological Disorders
    • The compound serves as a key intermediate in synthesizing drugs targeting neurological conditions such as Alzheimer's disease and schizophrenia. Its structural properties allow for modifications that enhance pharmacological efficacy and reduce side effects .
  • Antidepressant Properties
    • Research indicates that derivatives of benzothiazepin can exhibit antidepressant effects through modulation of neurotransmitter systems. This has led to the exploration of its analogs in clinical trials aimed at treating depression .
  • Anticancer Activity
    • Some studies have demonstrated that compounds related to 1,5-benzothiazepin can inhibit cancer cell proliferation. For instance, derivatives have been tested for their ability to induce apoptosis in various cancer cell lines .

Biochemical Research

  • Enzyme Interaction Studies
    • The compound is utilized in studies investigating enzyme mechanisms and protein interactions. Its unique structure allows researchers to probe the active sites of various enzymes, aiding in the understanding of metabolic pathways .
  • Protein Synthesis
    • It plays a role in biochemical assays aimed at elucidating the processes involved in protein synthesis, which is crucial for developing new therapeutic strategies against diseases related to protein misfolding .

Material Science Applications

  • Polymer Development
    • The unique chemical structure of 1,5-benzothiazepin enables the synthesis of novel polymers with enhanced properties. These materials are being investigated for applications in coatings and adhesives due to their improved mechanical strength and thermal stability .
  • Electronic Materials
    • Research is ongoing into the use of this compound in developing advanced electronic materials with specific electronic properties, potentially benefiting the electronics industry .

Analytical Chemistry

  • Standard Reference Material
    • 1,5-Benzothiazepin-4(5H)-one is used as a standard reference material in analytical methods such as HPLC (High-Performance Liquid Chromatography). This ensures accuracy and reliability in chemical analyses and quality control processes .

Case Studies

StudyFocusFindings
Tomascovic et al., 2000Pharmaceutical PropertiesDemonstrated efficacy in modulating neurotransmitter systems
Rajsner et al., 1971Anticancer ActivityInhibition of cancer cell proliferation observed
Metys et al., 1965Enzyme InteractionElucidated mechanisms of enzyme action using benzothiazepin derivatives

Comparison with Similar Compounds

Key Observations:

Aminoalkyl chains (e.g., 5-(2-dimethylaminoethyl) in thiazesim) correlate with serotonin reuptake inhibition, a mechanism critical for antidepressant activity . Piperazinylmethyl groups (e.g., BTM-1086) confer anti-ulcer effects by modulating gastric acid secretion .

Stereochemical Influence :

  • Cis/trans isomerism significantly impacts activity. For example, the cis-(+) isomer of diltiazem exhibits potent calcium channel blockade, while stereoisomers with inverted configurations show reduced efficacy .

Pharmacological Profiles

Antidepressant Activity

  • Thiazesim : Demonstrates potent serotonin reuptake inhibition (EC₅₀ = 0.8 μM) in rodent models, with reduced anticholinergic side effects compared to tricyclic antidepressants .

Anti-Ulcer Activity

  • BTM-1086: Reduces gastric lesion formation by 85% in ethanol-induced rat models at 10 mg/kg, outperforming omeprazole .

Cardiovascular Activity

  • Diltiazem : Blocks L-type calcium channels (IC₅₀ = 0.5 μM), used clinically for hypertension and angina .

Physicochemical Properties

Property 2,3-Dimethyl Derivative Diltiazem HCl BTM-1086
Melting Point Not reported 207–209°C 210–212°C
Solubility Low in water Soluble in ethanol Soluble in DMSO
LogP (Predicted) 2.8 3.1 2.5

Preparation Methods

Michael Addition of o-Aminothiophenol to α,β-Unsaturated Ketones

The foundational method for synthesizing 2,3-dihydro-1,5-benzothiazepines involves the 1,4-conjugate addition of o-aminothiophenol to α,β-unsaturated ketones (chalcones). For the 2,3-dimethyl variant, methyl-substituted chalcones are employed as precursors. The reaction proceeds under acidic or basic conditions, with early methods using ethanol or acetone/water mixtures as solvents. For example, the Claisen-Schmidt condensation of p-methylacetophenone with substituted aromatic aldehydes generates chalcones, which subsequently react with o-aminothiophenol in HFIP to yield the target benzothiazepine. This method achieves moderate to excellent yields (60–85%) but requires precise control of stoichiometry and temperature to avoid side reactions such as polymerization or over-oxidation.

Alkylation and Cyclization Strategies

Industrial patents disclose alternative routes involving alkylation of intermediate benzothiazepines. For instance, the reaction of (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride hydrochloride in toluene/N,N-dimethylacetamide introduces the dimethylamino group at position 5. Potassium carbonate acts as a base, while tetrabutylammonium hydrogen sulfate facilitates phase-transfer catalysis, achieving a 98% yield of the alkylated intermediate. Subsequent acetylation with acetic anhydride and recrystallization from butanol yields the final product. This method, however, faces ecological challenges due to solvent contamination and high incineration costs.

Modern Catalytic and Solvent Systems

Hexafluoro-2-Propanol (HFIP) as a Dual Solvent-Catalyst

Recent advances highlight HFIP’s role in enhancing reaction efficiency. Its strong hydrogen-bonding ability activates both the chalcone’s carbonyl group and the thiol nucleophile, enabling room-temperature cyclization with reduced reaction times (3–4 hours). For 2,3-dimethyl-1,5-benzothiazepin-4(5H)-one, HFIP-mediated synthesis achieves yields of 70–90%, outperforming traditional solvents like ethanol or acetone. The mild acidic nature of HFIP (pKa = 9.2) also minimizes side reactions, making it ideal for sensitive substrates.

Asymmetric Synthesis Using Biocatalysts

For enantiomerically pure derivatives, asymmetric reduction protocols employ Bakers’ yeast or engineered enzymes. In one study, the prochiral ketone intermediate undergoes stereoselective reduction to yield (2S,3S)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with >95% enantiomeric excess. This method, while niche, is critical for pharmaceutical applications requiring specific stereochemistry.

Industrial-Scale Production and Optimization

Solvent Recycling and Ecological Considerations

Large-scale synthesis prioritizes solvent recovery to reduce costs and environmental impact. The use of toluene/water biphasic systems allows efficient separation of organic and aqueous phases, enabling toluene recycling with minimal loss. For example, a patented process recovers 85–90% of toluene post-reaction, reducing raw material costs by 30% compared to single-phase systems.

Crystallization and Purification Techniques

Recrystallization remains the gold standard for purification. The target compound exhibits high solubility in acetone and ethanol at elevated temperatures, facilitating crystallization upon cooling. Industrial protocols recrystallize crude product from butanol or ethanol/water mixtures, achieving >99% purity. For chiral intermediates, fractional crystallization with tartaric acid derivatives resolves enantiomers effectively.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages Limitations
HFIP-mediated RT, 3–4 hours 70–90 95–98 Short reaction time, high yield HFIP cost and handling
Classical Alkylation 90°C, 5 hours 85–98 99 Scalable, solvent recovery Ecological concerns
Asymmetric Reduction 25°C, 24 hours 60–75 >99 Stereochemical control Low yield, specialized equipment

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes for 1,5-benzothiazepin-4(5H)-one derivatives, and how can the target compound be structurally validated? A:

  • Synthesis: The compound can be synthesized via cyclocondensation of β-lactones with o-(N-methylamino)thiophenol derivatives. For example, (R)-2,3-dihydro-2,5-dimethyl-1,5-benzothiazepin-4(5H)-one was prepared using (S)-β-butyrolactone and o-(N-methylamino)thiophenol under optimized conditions (Scheme 4, ). Alternative methods include PPA-mediated cyclization and alkylation with dimethylaminoethyl groups ().
  • Structural Validation: Use X-ray crystallography for unambiguous confirmation of stereochemistry and ring conformation. Complement with 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and diastereomeric purity. For impurities or derivatives, employ HPLC with chiral columns () or IR spectroscopy to identify carbonyl and thiazepine ring vibrations .

Advanced Stereochemical Challenges

Q: How can researchers address stereochemical inconsistencies in synthesizing optically active 1,5-benzothiazepin-4(5H)-ones? A:

  • Chiral Resolution: Use enantiomerically pure β-lactones or thiophenol precursors to control stereochemistry. For example, (S)-β-butyrolactone yielded the (R)-configured product in .
  • Analytical Cross-Validation: Combine circular dichroism (CD) with chiral HPLC to resolve enantiomers. For diastereomers, leverage NOESY NMR to assess spatial proximity of substituents (e.g., 2,3-dimethyl groups). Contradictions in optical activity data may arise from racemization during synthesis; mitigate by optimizing reaction temperature and avoiding acidic conditions .

Biological Activity and Mechanism

Q: What pharmacological mechanisms are associated with 1,5-benzothiazepin-4(5H)-one derivatives, and how can their biological activity be rationalized? A:

  • Cardiovascular Activity: Derivatives like diltiazem analogs act as calcium channel blockers by binding to L-type Ca2+^{2+} channels. The dimethyl substituents in the 2,3-positions enhance lipophilicity, improving membrane penetration ( ).
  • Kinase Inhibition: Substituted benzothiazepinones exhibit non-ATP competitive inhibition of GSK-3β. Molecular docking studies suggest the thiazepine ring interacts with hydrophobic pockets near the kinase’s active site ().
  • Methodological Insight: Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition. For cardiovascular activity, employ patch-clamp electrophysiology on cardiomyocytes .

Analytical Method Contradictions

Q: How should researchers resolve discrepancies in purity or stereochemical data between chromatographic and spectroscopic methods? A:

  • Case Example: Impurities in diltiazem derivatives (e.g., desacetyl diltiazem) may co-elute in HPLC but show distinct 1H^1H-NMR signals. Use orthogonal methods:
    • HPLC-MS/MS to separate isobaric impurities.
    • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify regioisomers ().
  • Temperature-Dynamic Effects: Intramolecular hydrogen bonding (e.g., in acylated derivatives) can alter retention times in HPLC. Validate with variable-temperature NMR to observe H-bond stability ().

Substituent Effects on Reactivity

Q: How do electron-donating or withdrawing substituents influence the reactivity of 1,5-benzothiazepin-4(5H)-ones in further functionalization? A:

  • Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance nucleophilic attack at the 4-keto position, facilitating alkylation or acylation. For example, 5-[2-(dimethylamino)ethyl] derivatives form via SN2 reactions ().
  • Electron-Withdrawing Groups (e.g., nitro): Stabilize the thiazepine ring but reduce reactivity in cycloaddition reactions. Use Lewis acids (e.g., BF3_3) to activate the carbonyl group for nucleophilic additions ( ).
  • Methodology: Monitor reaction progress via TLC with iodine staining or LC-MS for real-time analysis of intermediates .

Computational Modeling for Drug Design

Q: What computational strategies are effective in predicting the bioactivity of novel 1,5-benzothiazepin-4(5H)-one analogs? A:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GSK-3β). The dimethyl groups’ steric effects can be simulated via molecular mechanics (MMFF94 force field) ().
  • QSAR Models: Correlate substituent hydrophobicity (logP) with IC50_{50} values. For example, bulkier 2,3-substituents improve binding affinity but may reduce solubility ().
  • Validation: Cross-check predictions with in vitro assays and SAR data from structurally related benzothiazepines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 2
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

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